molecular formula C7H3Cl2NO B146599 2,6-Dichlorophenyl isocyanate CAS No. 39920-37-1

2,6-Dichlorophenyl isocyanate

Cat. No. B146599
CAS RN: 39920-37-1
M. Wt: 188.01 g/mol
InChI Key: HMVKMAMIRAVXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichlorophenyl isocyanate is a chemical compound that is related to various isocyanates studied for their molecular structure, synthesis, and physical properties. While the provided papers do not directly describe 2,6-Dichlorophenyl isocyanate, they offer insights into similar compounds that can help infer some aspects of its chemistry.

Synthesis Analysis

The synthesis of related isocyanates involves multiple steps and careful control of reaction conditions. For instance, the synthesis of chlorophenyl isocyanate was achieved using triphosgene and p-chloroaniline, with optimization of factors such as solvent choice, reaction time, mole ratio of reactants, reaction temperature, and acid capture . This suggests that the synthesis of 2,6-Dichlorophenyl isocyanate might follow a similar pathway, with specific conditions tailored to its unique structure.

Molecular Structure Analysis

Molecular structure analysis of dichlorophosphanyl isocyanate, a compound with some structural similarities to 2,6-Dichlorophenyl isocyanate, revealed the presence of different conformers and a preference for a gauche conformation in both the gas phase and solid state . This information could be indicative of the conformational flexibility that might also be present in 2,6-Dichlorophenyl isocyanate.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 2,6-Dichlorophenyl isocyanate. However, the study of the (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, which includes the 2,6-dichlorophenyl moiety, involved a sequence of reactions leading to the formation of a persistent radical . This suggests that the dichlorophenyl group can participate in complex chemical reactions, potentially including radical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates can be complex. For example, quantum chemical studies on 2,5-dichlorophenylisocyanate provided insights into vibrational spectral analysis, equilibrium geometry, bonding features, and thermodynamic functions . These studies often involve computational methods such as density functional theory to predict properties like hyperpolarizability and charge transfer within the molecule. Similar methods could be applied to 2,6-Dichlorophenyl isocyanate to predict its properties.

Scientific Research Applications

Synthesis and Chemical Analysis

2,6-Dichlorophenyl isocyanate has been explored for its synthesis from various precursors. For instance, 2,4-Dichlorophenyl isocyanate was synthesized from double(trichloromethyl)carbonate, and this process was optimized using response surface methodology to achieve a yield of 38.01% (Feng Gui-ron, 2014). Additionally, a method for trace analysis of isocyanates in industrial atmospheres, including 2,4- and 2,6-toluene diisocyanate, was developed using gas chromatography (G. Skarping et al., 1981).

Industrial Applications

Occupational exposure to isocyanates, including 2,6-dichlorophenyl isocyanate, is significant in various industries. The concentration of these compounds was measured in 21 manufacturing plants to evaluate occupational exposure (S. Brzeźnicki, Marzena Bonczarowska, 2015). Moreover, a study on the revamping of dichlorophenyl isocyanate production examined methods to optimize the production process, significantly improving yield and utilization rates (Zheng Shi-qing, 2005).

Biochemical and Environmental Studies

The formation of DNA adducts from isocyanates, including 2,6-dichlorophenyl isocyanate, has been explored, indicating their potential role in biochemical reactions and health effects (A. Beyerbach, P. Farmer, G. Sabbioni, 2006). Additionally, studies on the isotopic abundance of isocyanate isomers, including 2,6-dichlorophenyl isocyanate, have been conducted to understand their environmental impact and potential applications (M. Trivedi et al., 2016).

Safety And Hazards

2,6-Dichlorophenyl isocyanate is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is advised to use personal protective equipment when handling this chemical .

properties

IUPAC Name

1,3-dichloro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVKMAMIRAVXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074568
Record name Benzene, 1,3-dichloro-2-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorophenyl isocyanate

CAS RN

39920-37-1
Record name 2,6-Dichlorophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39920-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-2-isocyanatobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039920371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-2-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-2-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichlorophenyl isocyanate
Reactant of Route 2
Reactant of Route 2
2,6-Dichlorophenyl isocyanate
Reactant of Route 3
Reactant of Route 3
2,6-Dichlorophenyl isocyanate
Reactant of Route 4
2,6-Dichlorophenyl isocyanate
Reactant of Route 5
Reactant of Route 5
2,6-Dichlorophenyl isocyanate
Reactant of Route 6
Reactant of Route 6
2,6-Dichlorophenyl isocyanate

Citations

For This Compound
20
Citations
JW Tilley, P Levitan, RW Kierstead… - Journal of Medicinal …, 1980 - ACS Publications
Structure-activity studies were carried out on a series of antihypertensive l-(2-aminoethyl)-3-(substituted phe-nyl) thioureas. From this class of compounds, the 2, 6-dichlorophenyl …
Number of citations: 31 pubs.acs.org
MD Colman, SR da Silveira Lazzarotto… - Journal of Analytical and …, 2016 - Elsevier
During the twentieth century the growth of industrialisation, urbanisation and populations culminated in huge areas of waste disposal worldwide. Consequently, the management of the …
Number of citations: 17 www.sciencedirect.com
R Kumar, DS Ermolat'ev… - The Journal of Organic …, 2013 - ACS Publications
A new route for the construction of 2-aminoimidazolidines including analogues of the α 2 adrenergic agonist drug clonidine is elaborated. The key step is an intramolecular microwave-…
Number of citations: 29 pubs.acs.org
AM Lam - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has bean reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
VP Arya, K Nagarajan, J David… - Indian Journal of …, 1978 - repository.ias.ac.in
2-Mercapto-4,5-dihydroimidazole (la), 2-mercapto-3,4,5,6-tetrahydropyrimidine (lb) and 2-mer-_capto-3,4,5,6-tetrahydro-7H-l,3-diazepine (1c) react with methyl iodide to give the …
Number of citations: 4 repository.ias.ac.in
TP Vasilieva, VI Dyachenko - Online journal “Fluorine notes” …, 2020 - en.notes.fluorine1.ru
Using the available 4-CF3-substituted mono-and dichloroarylamines 1a, 4, the corresponding sulfonyl chlorides 3a and 6 were prepared from the Meerwein reaction with high yield. The …
Number of citations: 5 en.notes.fluorine1.ru
H Hayashibara, A Ngamnithiporn, K Nomura - ACS omega, 2019 - ACS Publications
Reactions of a series of (arylimido)vanadium(V) trialkyl complexes, V(NAr′)(CH 2 SiMe 3 ) 3 (Ar′ = C 6 H 5 , 2-MeC 6 H 4 , 2,6-Me 2 C 6 H 3 , 2,6-Cl 2 C 6 H 3 ), with various phenols (…
Number of citations: 5 pubs.acs.org
L Liu, JE Stelmach, SR Natarajan, MH Chen… - Bioorganic & medicinal …, 2003 - Elsevier
Development for a class of potent 3,4-dihydropyrido(3,2-d)pyrimidone inhibitors of p38a MAP kinase is described. Modification of N-1 aryl and C-6 arylsulfide in 3,4-dihydropyrido(3,2-d)…
Number of citations: 136 www.sciencedirect.com
KM Starks, AC Ortega-Vilain… - Journal of enzyme …, 1995 - Taylor & Francis
The carbamate 1 -(methyl-3-(NN-dimethylcarbamoyloxy)-2-(pyridylmethylene)-4-(4-phenyl)diazinecarbox-amide chloride (MHP 133) is the parent for a new class of pyridinium salts …
Number of citations: 3 www.tandfonline.com
DR Goldberg, T Butz, MG Cardozo… - Journal of medicinal …, 2003 - ACS Publications
The tyrosine kinase p56lck (lck) is essential for T cell activation; thus, inhibitors of lck have potential utility as autoimmune agents. Our initial disclosure of a new class of lck inhibitors …
Number of citations: 53 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.